D-[1-18O]Galactose Enables Direct Enzyme-Catalyzed Oxygen Exchange Kinetics Measurement That Carbon-13 Labeling Cannot Detect
D-[1-18O]galactose enables direct measurement of enzyme-catalyzed oxygen exchange with solvent water via 13C NMR spectroscopy, a capability that 13C-labeled galactose lacks because carbon isotope labeling does not report on oxygen atom retention or exchange. In a direct comparative study using E. coli β-galactosidase variants (ebg°, ebga, ebgb), the exchange reaction of the 18O label at the C1 position provided rate constants at 37°C that were used to construct complete free-energy reaction profiles [1].
| Evidence Dimension | Enzyme-catalyzed oxygen exchange rate constant measurement |
|---|---|
| Target Compound Data | D-[1-18O]galactose: Measurable oxygen exchange with solvent catalyzed by ebg° β-galactosidase at 37°C |
| Comparator Or Baseline | 13C-labeled galactose: Cannot measure oxygen exchange; carbon label remains covalently bound and does not report on oxygen atom fate |
| Quantified Difference | Qualitative capability difference: 18O enables measurement; 13C does not provide any oxygen fate information |
| Conditions | 13C NMR spectroscopy; 37°C; E. coli β-galactosidase variants ebg°, ebga, ebgb |
Why This Matters
Procurement of D-[1-18O]galactose is mandatory for studies requiring oxygen exchange rate measurement; 13C-labeled alternatives cannot substitute.
- [1] Hall, B.G.; Murray, M.; Osborne, S.; Sinnott, M.L. Catalytic consequences of experimental evolution. Part 3. Construction of reaction profiles for hydrolysis of lactose by ebg°, ebga, and ebgb enzymes via measurement of the enzyme-catalysed exchange of D-[1-18O]galactose by 13C nuclear magnetic resonance spectroscopy. J. Chem. Soc., Perkin Trans. 2, 1983, 1595-1598. View Source
